molecular formula C12H12N2O4S B8528069 4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide

4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide

Cat. No. B8528069
M. Wt: 280.30 g/mol
InChI Key: BAIALAGKHLRGQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O4S and its molecular weight is 280.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H12N2O4S

Molecular Weight

280.30 g/mol

IUPAC Name

4-acetyl-N-(5-methyl-1,2-oxazol-3-yl)benzenesulfonamide

InChI

InChI=1S/C12H12N2O4S/c1-8-7-12(13-18-8)14-19(16,17)11-5-3-10(4-6-11)9(2)15/h3-7H,1-2H3,(H,13,14)

InChI Key

BAIALAGKHLRGQU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NO1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ex-1B: To a solution of 3-amino-5-methylisoxazole (0.27 g, 2.75 mmol) in pyridine (1 mL) at 0° C. was added a solution of 4-acetylbenzenesulfonyl chloride (0.50 g, 2.29 mmol) in 1 mL pyridine dropwise to the reaction. The resulting solution was stirred at 0° C. for 30 min and then warmed to room temperature and stirred for an additional 18 h. The mixture was diluted with water (100 mL), cooled to 0° C., and stirred for 1 h. The resulting precipitate was collected on filter paper and rinsed with several portions of water. The filtrate was acidified with 3 N HCl and the resulting precipitate was collected and rinsed with water. The solids were combined and dried in vacuo to afford 0.50 g (80%) of 4-acetyl-N-(5-methylisoxazole-3-yl)benzenesulfonamide as a pale green solid, mp 189–190° C. 1H-NMR (300 MHz, DMSO-d6) δ 8.14 (d, 2H, J=8.1 Hz), 7.98 (d, 2H, J=8.1 Hz), 6.16 (s, 1H), 2.62 (s, 3H), 2.30 (s, 3H). HRMS (EI) Calcd. for C12H12N2O4S: 280.0518 (M+); Found: 280.0514. Anal. Calcd. for C12H12N2O4S: C, 51.42; H, 4.32; N, 9.99; S, 11.44; Found: C, 51.73; H, 4.39; N, 10.12; S, 11.30.
Quantity
0.27 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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